1-(5,5-difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride
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Overview
Description
1-(5,5-Difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride is a synthetic organic compound characterized by its unique oxane ring structure substituted with difluoro and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,5-difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Oxane Ring: The initial step involves the cyclization of appropriate precursors to form the oxane ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Dimethyl Substitution: The dimethyl groups are incorporated through alkylation reactions, typically using methylating agents like methyl iodide in the presence of a base.
Amination: The methanamine group is introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated precursor.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(5,5-Difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxane derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products: The major products formed from these reactions include various substituted oxane derivatives, reduced amine compounds, and other functionalized molecules depending on the specific reagents and conditions used.
Scientific Research Applications
1-(5,5-Difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: This compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mechanism of Action
The mechanism of action of 1-(5,5-difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluoro and dimethyl substitutions enhance its binding affinity and specificity, making it a valuable tool in biochemical studies. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5,5-Difluoro-6,6-dimethyltetrahydropyran-2-yl)methanamine: Similar structure but with a tetrahydropyran ring instead of oxane.
1-(5,5-Difluoro-6,6-dimethylpiperidin-2-yl)methanamine: Contains a piperidine ring, offering different chemical properties and reactivity.
Uniqueness: 1-(5,5-Difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride is unique due to its specific oxane ring structure, which imparts distinct chemical and physical properties. The presence of difluoro and dimethyl groups further enhances its stability and reactivity, making it a versatile compound in various scientific and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
2763754-83-0 |
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Molecular Formula |
C8H16ClF2NO |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
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